Erucyllevocarnitine
Description
Erucyllevocarnitine (synonyms: L-Erucoylcarnitine) is an acylated derivative of levocarnitine, a naturally occurring quaternary ammonium compound critical for fatty acid metabolism. Structurally, it consists of erucic acid (a C22:1 monounsaturated fatty acid) esterified to the hydroxyl group of levocarnitine. This modification confers unique biochemical properties, enabling it to act as an inhibitor of palmityl-carnitine oxidation, a key step in mitochondrial β-oxidation .
Properties
CAS No. |
51267-35-7 |
|---|---|
Molecular Formula |
C29H55NO4 |
Molecular Weight |
481.76 |
IUPAC Name |
(3R)-3-[(Z)-docos-13-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C29H55NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-29(33)34-27(25-28(31)32)26-30(2,3)4/h12-13,27H,5-11,14-26H2,1-4H3/b13-12-/t27-/m1/s1 |
InChI Key |
WDWXOVLPQSTGNY-MEOKJUQFSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Erucyllevocarnitine; Erucyl-L-carnitine; L-Erucoylcarnitine; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Levocarnitine (Base Compound)
- Structure : (R)-3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium (CAS 541-15-1) .
- Function : Facilitates fatty acid transport into mitochondria for β-oxidation. Clinically used to treat primary/systemic carnitine deficiencies .
- Key Difference : Lacks an acyl group, limiting its direct role in modulating specific enzymatic pathways compared to acylated derivatives like Erucyllevocarnitine .
Propionylcarnitine
- Structure : Propionyl group (C3) esterified to levocarnitine (CAS 20064-19-1) .
- Function : Accumulates in propionic acidemia; serves as a biomarker for mitochondrial disorders. Unlike this compound, it participates in detoxifying propionyl-CoA, highlighting divergent metabolic roles .
- Research Insight : Elevated levels correlate with cardiomyopathy, contrasting with this compound’s inhibitory effects on lipid oxidation .
Acetylcarnitine Arginyl Amide
- Structure : Acetylated levocarnitine linked to arginine via an amide bond .
- Function : Stimulates neurite outgrowth via mechanisms akin to nerve growth factor (NGF), unlike this compound’s focus on lipid metabolism. Requires mRNA synthesis, indicating a distinct signaling pathway .
Isobutyryl-L-carnitine Chloride
- Structure : Isobutyryl group (branched C4) attached to levocarnitine .
- Function : Product of acyl-CoA dehydrogenase activity; associated with isobutyryl-CoA dehydrogenase deficiency. Contrasts with this compound in substrate specificity and clinical implications .
Structural and Functional Comparison Table
Mechanistic and Pharmacological Insights
- This compound vs.
- This compound vs. Acetylcarnitine Derivatives : The neurotrophic activity of acetylcarnitine arginyl amide underscores the functional versatility of acylation, whereas this compound’s effects are confined to lipid pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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